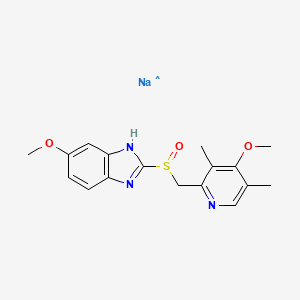

Omeprazole sodium

Übersicht

Beschreibung

Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

The S-isomer of omeprazole.

Wissenschaftliche Forschungsanwendungen

Immediate-Release Omeprazole/Sodium Bicarbonate

One significant advancement in the formulation of omeprazole is the combination with sodium bicarbonate, marketed under the brand name Zegerid. This formulation offers several advantages:

- Rapid Absorption : Unlike traditional enteric-coated formulations, this immediate-release version allows for faster absorption and quicker onset of action .

- Indications : Approved for the same indications as standard omeprazole, including treatment for heartburn and erosive esophagitis, it also uniquely addresses the risk reduction of upper gastrointestinal bleeding in critically ill patients .

Treatment of Gastroesophageal Reflux Disease

A multi-center study involving 262 patients demonstrated that omeprazole/sodium bicarbonate effectively reduced acidity associated with GERD. The study showed a sustained response in 75.2% of patients treated with this combination compared to those receiving standard omeprazole .

Pediatric Applications

Research indicates that omeprazole sodium is effective in treating gastroesophageal reflux disease in intellectually disabled children. A study involving 51 children found that 94% achieved healing with appropriate dosing after a nine-month treatment period .

Safety Considerations

While generally well-tolerated, this compound has been associated with certain adverse effects:

- Hyponatremia : There have been documented cases of hyponatremia linked to omeprazole use. For instance, a case study reported severe hyponatremia in a patient after four days of treatment with omeprazole for a bleeding gastric ulcer . This highlights the need for monitoring serum sodium levels during treatment.

Pharmacokinetics and Bioequivalence

Recent studies have evaluated the pharmacokinetics and bioequivalence of various formulations of this compound. A randomized trial assessing the bioavailability of dry suspensions found that genetic polymorphisms (CYP2C19) significantly influenced drug metabolism and efficacy .

Case Studies and Research Findings

- Hyponatremia Induced by Omeprazole : A case study documented a 67-year-old male who developed hyponatremia due to omeprazole use, emphasizing the importance of awareness regarding medication-induced electrolyte imbalances .

- Efficacy in Barrett's Esophagus : In a trial involving patients with Barrett's Esophagus, administration of omeprazole/sodium bicarbonate resulted in normalized esophageal pH levels and improved quality of life metrics related to reflux symptoms .

Analyse Chemischer Reaktionen

Acid-Induced Degradation

Omeprazole sodium degrades rapidly in acidic environments, forming two primary products:

| Degradation Pathway | Conditions | Products | Stability |

|---|---|---|---|

| Cyclic sulfenamide (D(+)) | pH < 4, aqueous solution | Sulfenamide intermediate | Stable for 5–20 minutes |

| Dimerization | Prolonged acidic exposure | Omeprazole dimer (disulfide-linked) | Irreversible |

Thermal Decomposition

Thermogravimetric (TG) analysis of this compound shows a three-stage decomposition process:

| Stage | Temperature Range | Mass Loss (%) | Proposed Mechanism |

|---|---|---|---|

| 1 | 50–120°C | 5–8 | Loss of adsorbed water |

| 2 | 150–220°C | 25–30 | Decomposition of sulfinyl group |

| 3 | 300–400°C | 40–45 | Pyrolysis of benzimidazole ring |

DSC profiles confirm endothermic transitions at 150°C (melting) and 220°C (decomposition) .

Metabolic Reactions

In vivo, this compound undergoes hepatic metabolism via cytochrome P450 enzymes:

| Enzyme | Metabolite | Reaction Type | Bioactivity |

|---|---|---|---|

| CYP2C19 | 5-Hydroxyomeprazole | Hydroxylation | Minimal antisecretory activity |

| CYP3A4 | Omeprazole sulfone | Oxidation | Inactive |

These metabolites account for 77% of urinary excretion, with <1% of the parent compound excreted unchanged .

Stability in Formulations

This compound’s stability in solid dosage forms depends on:

Eigenschaften

Molekularformel |

C17H19N3NaO3S |

|---|---|

Molekulargewicht |

368.4 g/mol |

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20); |

InChI-Schlüssel |

HVAJOLFRLWQQQL-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Piktogramme |

Irritant; Environmental Hazard |

Synonyme |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.